molecular formula C7H7ClO4S2 B1586236 2-(Methylsulfonyl)benzenesulfonyl chloride CAS No. 89265-35-0

2-(Methylsulfonyl)benzenesulfonyl chloride

Cat. No.: B1586236
CAS No.: 89265-35-0
M. Wt: 254.7 g/mol
InChI Key: XPJTUCSESGEMOI-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzenesulfonyl chloride is an organic compound with the chemical formula C8H8Cl2O4S2. It is a white crystalline powder that is stable at room temperature and has a pungent smell. This compound is often used as an important intermediate in organic synthesis, particularly in the preparation of various active compounds involving aromatic sulfone compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: A common preparation method for 2-(Methylsulfonyl)benzenesulfonyl chloride involves the reaction of 2-(methylsulfonyl) phenol with thionyl chloride in a mixed acid . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating advanced techniques for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride: Used in the synthesis of the compound.

    Nucleophiles: Such as amines, which react with the compound to form sulfonamides.

    Water: Reacts with the compound under hydrolysis conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed through substitution reactions.

    Benzenesulfonic Acid and Hydrochloric Acid: Formed through hydrolysis.

Scientific Research Applications

2-(Methylsulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methylsulfonyl)benzenesulfonyl chloride exerts its effects involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is crucial in its role as an intermediate in organic synthesis .

Properties

IUPAC Name

2-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJTUCSESGEMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370614
Record name 2-(methylsulfonyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89265-35-0
Record name 2-(methylsulfonyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)benzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

2-Methylsulfonylaniline (6.0 g; 0.035 mole) was added portionwise, with stirring, to a mixture of 30 mL of water and 30 mL of HCl. The mixture was cooled to 5° C. and sodium nitrite (2.7 g; 0.039 mole) dissolved in water (7 mL) was added dropwise maintaining the temperature between 0-5° C. After complete addition of sodium nitrite, the resulting solution was stirred at 0-5° C. for 30 minutes Sulfur dioxide was bubbled into 18 mL of HOAc for 14 min at room temperature. CuCl (0.8 g; 0.008 mole) was added and cooled to 10° C. Sulfur dioxide was bubbled through the suspension for an additional 15 min and the diazotized amine was added portionwise maintaining the temperature between 0-5° C. After the complete addition of diazotized amine, bubbling of SO2 was stopped and the green suspension was stirred at 0-5° C. for 3 hours. At the end of 3 hours, the suspension was diluted with 50 mL of water, filtered and washed three times with 10 mL of water to give, after drying in vacuum (30 in. Hg), 6.4 g (71% yield) of 2-methylsulfonylbenzenesulfonyl chloride which was characterized by its melting point and spectral data. mp 135-137° C. (lit. 133-135° C.). 1H NMR (CDCl3) δ 8.3-8.6 (m, 2H), 7.87-8.02 (m, 2H), 3.41 (s, 3H). 13C NMR (CDCl3) δ 142.94, 139.24, 136.61, 135.22, 133.58, 132.13, 45.49. CIMS (m/e) 255 (M+H+, 100%).
Quantity
6 g
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reactant
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2.7 g
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reactant
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7 mL
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CuCl
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0.8 g
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30 mL
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reactant
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

2-Methylsulfonylaniline (48 g, 0.28 mole), was added portion-wise with stirring to 365 mL of water, 250 mL of conc. HCl and 60 mL of HOAc. The mixture was cooled to 50° C. and sodium nitrite (22.3 g; 0.32 mole) dissolved in 250 mL water, was added drop-wise with stirring maintaining the temperature between 0-5° C. After complete addition of sodium nitrite, the resulting solution was stirred for 30 minutes at 0-5° C. Sulfur dioxide was bubbled into 200 mL of glacial acetic acid at room temperature for 10 minutes CuCl2·2H2O (11 g; 0.06 mole) and CuCl (3.7 g; 0.037 mole) were added to the HOAc and cooled to 10° C. Sulfur dioxide was bubbled through the suspension for an additional 15 minutes and the diazotized amine was added portionwise with stirring keeping the temperature between 0-5° C. Sulfur dioxide was bubbled in continuously until the diazotized amine was added completely. After the complete addition of the diazotized amine, bubbling of SO2 was stopped and the green suspension was stirred at 0-5° C. for 3 hours. At the end of 3 hours, the suspension was diluted with water (300 mL), filtered and the solid washed three times with 50 mL of water. The product was dried at room temperature in vacuum (30 in. Hg) to give 46 g of 2-methylsulfonylbenzenesulfonyl chloride (61% yield) as a white solid. mp 135-137° C. (lit. 133-135° C.). 1H NMR (CDCl3) δ 8.3-8.6 (m, 2H), 7.87-8.02 (m, 2H), 3.41 (s, 3H). 13C NMR (CDCl3) δ 142.94, 139.24, 136.61, 135.22, 133.58, 132.13, 45.49. CIMS (m/e) 255 (M+H+, 100%).
Quantity
48 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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22.3 g
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reactant
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250 mL
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0 (± 1) mol
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reactant
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[Compound]
Name
CuCl2·2H2O
Quantity
11 g
Type
reactant
Reaction Step Five
Name
CuCl
Quantity
3.7 g
Type
catalyst
Reaction Step Five
Quantity
200 mL
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solvent
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six
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Quantity
365 mL
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solvent
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

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Cl[Cu]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylsulfonyl)benzenesulfonyl chloride
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